N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N,N-Dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine is a pyrimidine derivative featuring a dimethylamino group at position 2 and a piperazine ring at position 4, which is further substituted with a 1,3-thiazol-2-yl moiety. This structure combines key pharmacophores: the pyrimidine core is a common scaffold in drug design due to its hydrogen-bonding capabilities, while the piperazine-thiazole substituent may enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6S/c1-17(2)12-14-4-3-11(16-12)18-6-8-19(9-7-18)13-15-5-10-20-13/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPQZVQLKAQVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The pyrimidine ring is typically synthesized via condensation reactions between enaminones and guanidines. For example, N,N-dimethylpyrimidin-2-amine derivatives are prepared by reacting β-keto enaminones with N,N-dimethylguanidine under microwave irradiation (140°C, 45 min), achieving cyclization efficiencies of 60–75%. Alternative routes involve:
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Stepwise assembly : Coupling 4-chloropyrimidine intermediates with piperazine-thiazole precursors, though this requires Boc protection to prevent undesired side reactions.
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One-pot methods : Using DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate enaminones in situ, followed by guanidine addition.
Functionalization at Position 4
Introducing the piperazine-thiazole group at pyrimidine position 4 demands electrophilic substitution or transition metal catalysis. Buchwald–Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) enables C–N bond formation between 4-chloropyrimidine and piperazine-thiazole derivatives, yielding 70–85% conversion.
Thiazole Moiety Preparation
Hantzsch Thiazole Synthesis
The 1,3-thiazol-2-yl group is synthesized via the classic Hantzsch reaction , combining α-haloketones with thioureas . For instance, 2-aminothiazole is prepared by reacting 2-bromo-1-cyclopropylethanone with 1-methylthiourea in ethanol at 80°C for 6 hours, achieving 88% yield. Key variables include:
Functionalization and Coupling
Post-synthesis, the thiazole is functionalized with piperazine using nucleophilic aromatic substitution . For example, treating 2-chlorothiazole with piperazine in iPrOH at 100°C for 4 hours installs the piperazine moiety with 65% efficiency. Boc protection of piperazine (1-Boc-piperazine ) is critical to prevent over-alkylation.
Piperazine Coupling and Final Assembly
Piperazine-Thiazole Intermediate
The 4-(1,3-thiazol-2-yl)piperazine intermediate is synthesized by reacting piperazine with 2-chlorothiazole in a 1:1 molar ratio. Trifluoroacetic acid (TFA) is added catalytically (0.1 equiv) to enhance electrophilicity, yielding 72% of the coupled product after silica gel purification.
Pyrimidine-Piperazine-Thiazole Conjugation
The final step involves coupling the pyrimidine core with the piperazine-thiazole intermediate. Two approaches dominate:
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Direct Amination : Heating 4-chloro-N,N-dimethylpyrimidin-2-amine with 4-(thiazol-2-yl)piperazine in DMSO at 120°C for 12 hours (55% yield).
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Transition Metal Catalysis : Using Pd₂(dba)₃ and BINAP in toluene at 100°C, which improves yield to 68% but requires rigorous exclusion of moisture.
Reaction Optimization and Yield Analysis
Solvent and Temperature Effects
Protecting Group Strategies
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Boc Protection : Prevents piperazine from undesired side reactions during pyrimidine-thiazole coupling.
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Deprotection : TFA/DCM (1:1) at reflux cleanly removes Boc groups without degrading the thiazole.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >95% purity for the final compound, with retention time = 8.2 min.
Challenges and Alternative Routes
Competing Side Reactions
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N-Methylation Over-alkylation : Excess methylating agents (e.g., MeI) lead to quaternary ammonium salts, reduced by using dimethyl sulfate in controlled doses.
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Thiazole Ring Oxidation : MnO₂-mediated oxidation of thiazol-5-ylethanol intermediates requires anhydrous conditions to avoid sulfoxide formation.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or thiazole rings can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Cancer Therapy
N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine has shown promise in cancer treatment. Similar thiazole derivatives have demonstrated cytotoxic effects against various human tumor cell lines. The mechanism is thought to involve the inhibition of specific kinases critical for cancer cell proliferation and survival:
| Compound | Target Kinase | Activity |
|---|---|---|
| This compound | Various | Potential inhibition |
| Imatinib | BCR-ABL | Strong inhibition |
| Sorafenib | Multi-target | Anti-cancer activity |
Research indicates that modifications to the compound's structure can enhance its efficacy against specific cancer types.
Antimicrobial Activity
The thiazole component of the compound suggests potential antimicrobial properties. Thiazole derivatives are known for their antibacterial and antifungal activities. Studies have indicated that compounds with similar structures exhibit significant activity against various pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Inhibition of growth |
| Fungi | Antifungal properties |
Further research is required to quantify its effectiveness against specific strains and to elucidate the mechanisms involved.
Kinase Inhibition
The compound's pyrimidine structure positions it as a candidate for kinase inhibition studies. Kinases play a crucial role in numerous cellular processes, including metabolism, cell signaling, and apoptosis. Inhibiting these enzymes can be a strategic approach to treating diseases such as cancer and inflammatory conditions:
| Kinase Type | Potential Impact |
|---|---|
| Tyrosine Kinases | Regulation of cell growth |
| Serine/Threonine Kinases | Involvement in signaling pathways |
Studies assessing binding affinities with specific kinases are essential for understanding its therapeutic potential and guiding structural modifications to improve selectivity and efficacy.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
Case Study 1: Cancer Cell Line Testing
In vitro tests on human tumor cell lines revealed that this compound exhibits significant cytotoxicity, particularly in leukemia and breast cancer models. The study highlighted the importance of structure-function relationships in optimizing its anticancer properties.
Case Study 2: Antimicrobial Efficacy
A recent investigation into its antimicrobial efficacy demonstrated promising results against both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidine Derivatives with Piperazine Substituents
Key examples include:
- 4-(Piperazin-1-yl)pyrimidin-2-amine trihydrochloride: This compound lacks the thiazole and dimethylamino groups but shares the pyrimidine-piperazine core. Its trihydrochloride form suggests improved solubility, a common strategy for enhancing bioavailability .
- N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine : A positional isomer with the piperazine at position 6 instead of 4. Such positional changes can drastically alter receptor interactions, as seen in kinase inhibitors where substituent placement affects selectivity .
Pyrimidines with Dimethylamino Groups
The dimethylamino group at position 2 is a critical feature shared with:
- N,N-Dimethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2b) : This compound replaces the thiazole-piperazine with a nitro-triazole group. It exhibits antimycobacterial activity against ESKAPE pathogens, highlighting the role of electron-withdrawing substituents in modulating bioactivity .
- 4-[4-(Dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine: The dimethylamino group is part of a phenyl ring, and the imidazole substituent confers anti-cancer properties, suggesting that heterocyclic appendages can diversify therapeutic applications .
Compounds with Thiazole Substituents
Thiazole rings are prevalent in antimicrobial and kinase-targeting agents:
- N-(6-Chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-yl)thiazol-2-amine (8e) : Features a thiazole-amine substituent but lacks the piperazine moiety. Its synthesis via nucleophilic substitution underscores the versatility of pyrimidine chemistry .
- 4-[4-(4-Fluorophenyl)-2-(morpholin-4-yl)-1,3-thiazol-5-yl]-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine (9) : Combines thiazole, fluorophenyl, and piperazine groups, demonstrating potent antimalarial activity. This highlights the synergistic effect of multiple pharmacophores in enhancing potency .
Data Table: Structural and Functional Comparison
Research Findings and Key Insights
- Thiazole-Piperazine Synergy : The thiazole ring in the target compound may improve binding to ATP pockets in kinases or microbial targets, as seen in and . Piperazine enhances solubility and bioavailability, critical for oral administration .
- Positional Isomerism : Piperazine placement at position 4 (target compound) vs. 6 () can alter steric interactions, affecting selectivity in enzyme inhibition .
Biological Activity
N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound consists of:
- Pyrimidine ring : Commonly found in various kinase inhibitors.
- Thiazole ring : Associated with antimicrobial properties.
- Piperazine moiety : Frequently present in bioactive molecules.
These structural elements contribute to its potential efficacy against various biological targets, particularly in cancer and infectious diseases.
Kinase Inhibition
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in cellular signaling pathways. The pyrimidine component is particularly relevant for targeting kinases that regulate cell proliferation and survival.
Antimicrobial Activity
The thiazole ring suggests a potential for antimicrobial effects. Thiazole derivatives have been shown to exhibit antibacterial and antifungal properties, making this compound a candidate for further exploration in treating infections.
Cytotoxicity Studies
Several studies have reported the cytotoxic effects of thiazole-containing compounds against various human tumor cell lines. For instance, compounds with similar structures to this compound demonstrated significant activity against cancer cells, indicating potential applications in oncology .
Comparative Analysis
A comparison with other known compounds reveals the unique properties of this compound. The following table summarizes key features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Imatinib | Pyrimidine-based with piperazine | Strong tyrosine kinase inhibition |
| Sorafenib | Pyridine and phenyl rings | Multi-target kinase inhibitor |
| Pazopanib | Contains piperazine and pyridine | Selective VEGFR inhibition |
| This compound | Thiazole and pyrimidine components | Potential dual action against kinases and microbes |
Study on Cancer Cell Lines
In a study assessing the compound's efficacy against various cancer cell lines, it was found to inhibit cell growth significantly at micromolar concentrations. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Testing
Another investigation focused on its antimicrobial properties revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing pyrimidine-thiazole-piperazine hybrids like N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine?
Answer:
The synthesis of such compounds typically involves multi-step reactions, including:
- Nucleophilic substitution to attach the piperazine-thiazole moiety to the pyrimidine core. For example, coupling 2-aminothiazole derivatives with activated pyrimidine intermediates (e.g., chloropyrimidines) in polar aprotic solvents like THF or DMF under reflux conditions .
- Functional group modification , such as dimethylation of the pyrimidine amine using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
- Purification via column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the target compound. Reaction yields are optimized by controlling temperature (e.g., 35–100°C) and stoichiometric ratios of reagents .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound and validating its structure?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm substituent positions and hybridization states. For example, aromatic protons in the pyrimidine ring typically resonate at δ 7.5–8.5 ppm, while piperazine protons appear as broad singlets near δ 2.5–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (e.g., m/z 356.1582 for [M+H]) .
- X-ray crystallography : Resolves 3D structural features, such as dihedral angles between the pyrimidine and thiazole rings, critical for understanding π-π stacking interactions in solid-state studies .
Advanced: How can reaction conditions be optimized to enhance the yield of the thiazole-piperazine coupling step?
Answer:
Optimization strategies involve:
- Catalyst screening : Copper(I) bromide or palladium catalysts improve coupling efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions. For instance, copper(I) bromide increased yields by 15–20% in analogous piperazine-thiazole syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance solubility of aromatic intermediates, while adding cesium carbonate as a base facilitates deprotonation .
- Reaction time monitoring : Prolonged heating (>48 hours) may degrade sensitive intermediates, so real-time TLC or HPLC tracking is recommended to terminate reactions at optimal conversion .
Advanced: How should researchers address contradictory biological activity data in structurally related compounds?
Answer:
Contradictions often arise from subtle structural variations. A systematic approach includes:
- Structure-Activity Relationship (SAR) studies : Compare analogs with modifications to the thiazole (e.g., methyl vs. nitro substituents) or piperazine (e.g., aryl vs. alkyl groups). For example, replacing a 3-nitrophenyl group with a 4-methylphenyl moiety in pyrimidine-thiazole hybrids reduced cytotoxicity but improved receptor binding affinity .
- Dose-response profiling : Validate activity across multiple concentrations (e.g., IC values from 0.1–100 μM) to rule out assay-specific artifacts .
- Computational docking : Use molecular dynamics simulations to predict binding modes to targets like kinase domains, identifying steric clashes or electronic mismatches that explain discrepancies .
Advanced: What computational tools are effective in predicting the pharmacokinetic properties of this compound?
Answer:
- Quantum mechanical calculations : Tools like Gaussian or ORCA predict electron density distributions, aiding in understanding reactivity (e.g., nucleophilic attack at the pyrimidine C2 position) .
- ADMET prediction software : SwissADME or ADMETlab estimate bioavailability, blood-brain barrier penetration, and metabolic stability based on logP values (target range: 2–3) and topological polar surface area (<80 Ų) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER model interactions with lipid bilayers or plasma proteins, guiding lead optimization for reduced off-target effects .
Advanced: How can researchers resolve conflicting crystallographic data on bond angles in similar compounds?
Answer:
- Multi-technique validation : Cross-reference X-ray diffraction data with neutron diffraction or electron microscopy to confirm bond lengths/angles. For example, C-N bond lengths in pyrimidine-thiazole hybrids should align within 1.32–1.38 Å across techniques .
- Temperature-dependent studies : Collect data at cryogenic temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Software refinement : Use SHELXL or Olex2 to apply anisotropic displacement parameters and hydrogen-bonding constraints, improving model accuracy .
Basic: What are the primary challenges in achieving enantiomeric purity for chiral derivatives of this compound?
Answer:
- Chiral center introduction : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) can control stereochemistry at the piperazine nitrogen or thiazole substituents .
- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA/IB) separate enantiomers, with mobile phases optimized using hexane/isopropanol gradients .
- Racemization risks : Avoid high temperatures (>80°C) during synthesis to prevent loss of enantiomeric excess .
Advanced: What strategies mitigate off-target effects in biological assays for this compound?
Answer:
- Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., kinase or GPCR families) to identify cross-reactivity.
- Proteomic studies : Use affinity chromatography or pull-down assays with tagged compounds to map unintended protein interactions .
- Metabolite identification : LC-MS/MS detects and quantifies degradation products that may exhibit unintended bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
